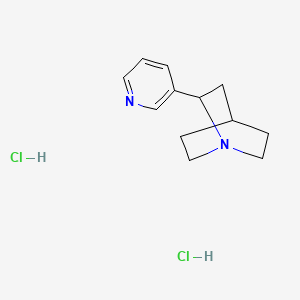

RJR-2429 dihydrochloride

描述

属性

IUPAC Name |

2-pyridin-3-yl-1-azabicyclo[2.2.2]octane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.2ClH/c1-2-11(9-13-5-1)12-8-10-3-6-14(12)7-4-10;;/h1-2,5,9-10,12H,3-4,6-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUNXHHZRIUBOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1CC2C3=CN=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021418-53-0 | |

| Record name | RJR-2429 dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR2U7BXS5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of RJR-2429 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of RJR-2429 Dihydrochloride's Bioactivity

This compound is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels that play a crucial role in synaptic transmission and neuronal signaling. Its mechanism of action is centered on its ability to bind to and activate specific subtypes of nAChRs, leading to a cascade of downstream cellular events. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and functional consequences of this compound activity, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling cascades.

RJR-2429 displays a high affinity for the α4β2 nAChR subtype, a key receptor implicated in cognitive processes, reward, and nicotine dependence.[1][2] It also exhibits significant activity at the α7 nAChR subtype, which is involved in learning, memory, and inflammation.[2][3][4] Furthermore, it is a putative agonist at α3β4 nAChRs and shows activity at the α1βγδ subtype. This broad yet selective profile at various nAChR subtypes underlies its diverse pharmacological effects.

Quantitative Analysis of Receptor Binding and Functional Potency

The interaction of this compound with its target receptors has been quantified through various in vitro assays. The following tables summarize the key binding affinity (Ki), potency (EC50), and inhibitory (IC50) values reported in the literature.

Table 1: Binding Affinity of RJR-2429 at Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |

| α4β2 | [³H]Cytisine | Rat Cortex | 1 | [1] |

| α4β2 | Not Specified | Not Specified | 0.7 | [2][3] |

| α7 | [³H]Methyllycaconitine | Rat Hippocampus | 10.9 | [2][3] |

Table 2: Functional Activity of RJR-2429 at Nicotinic Acetylcholine Receptor Subtypes

| Assay | Receptor Subtype | Tissue/Cell Line | Parameter | Value (nM) | Reference(s) |

| General nAChR Agonism | Not Specified | Not Specified | EC50 | 59 | [1] |

| Dopamine Release | α4β2* | Rat Striatal Synaptosomes | EC50 | 2.4 | [2][3] |

| Ion Flux Inhibition | Not Specified | Rat Thalamic Neurons | IC50 | 154 | [2][3] |

| Catecholamine Release | α3β4 (putative) | Isolated Rat Adrenal Gland | Potentiation | - | |

| Functional Assay | α1βγδ | PC12 Cells | EC50 | 1,000 | [2][3] |

| Functional Assay | α1βγδ | Not Specified | EC50 | 55 and 297 |

Note: The specific stoichiometry of the α4β2 receptor in dopamine release assays is often designated with an asterisk () to indicate the potential presence of other subunits.*

Signaling Pathways Modulated by this compound

Activation of nAChRs by RJR-2429 initiates a series of intracellular signaling events, primarily driven by the influx of cations, including Na⁺ and Ca²⁺. The subsequent increase in intracellular Ca²⁺ acts as a critical second messenger, triggering various downstream signaling cascades. While direct studies on the downstream pathways activated by RJR-2429 are limited, the known signaling mechanisms of its primary targets, the α4β2 and α7 nAChRs, provide a strong framework for its mechanism of action.

α4β2-Mediated Signaling

Activation of α4β2 nAChRs is known to engage multiple signaling pathways, including the JAK2/STAT3 and PI3K/Akt pathways, which are crucial for neuronal survival and modulation of inflammation.[5][6]

α7-Mediated Signaling

The α7 nAChR, with its high calcium permeability, is a potent activator of calcium-dependent signaling cascades.[7] Activation of α7 nAChRs has been linked to the modulation of the PI3K/Akt pathway and can also involve G-protein coupling to influence downstream effectors.[8]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of well-established experimental methodologies. Below are detailed protocols for the key assays used to determine its binding affinity and functional activity.

Radioligand Binding Assay for nAChRs

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor subtype.[9][10][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. RJR 2429 (hydrochloride) - Cayman Chemical [bioscience.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Nicotine Activating α4β2 Nicotinic Acetylcholine Receptors to Suppress Neuroinflammation via JAK2-STAT3 Signaling Pathway in Ischemic Rats and Inflammatory Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α4β2 nicotinic receptors partially mediate anti-inflammatory effects through Janus kinase 2-signal transducer and activator of transcription 3 but not calcium or cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of α7 nicotinic receptor activation on glutamatergic transmission in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

RJR-2429 Dihydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

RJR-2429 dihydrochloride is a potent and selective agonist of nicotinic acetylcholine receptors (nAChRs), demonstrating a notable preference for the α4β2 subtype, which is widely expressed in the central nervous system. Its high affinity and functional activity at this receptor subtype have positioned it as a valuable pharmacological tool for investigating the role of nAChRs in various physiological and pathological processes, including cognitive function and neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Discovery of a Selective Nicotinic Agonist

The discovery of RJR-2429 emerged from research efforts aimed at developing selective ligands for nAChR subtypes to better understand their distinct physiological roles and to identify potential therapeutic targets. RJR-2429, chemically known as (E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine, was identified as a compound with high affinity for the α4β2 nAChR. Subsequent pharmacological studies revealed its potent agonist activity, particularly in stimulating dopamine release from striatal synaptosomes, a key function modulated by α4β2 nAChRs.

Synthesis of this compound

The synthesis of RJR-2429 can be achieved through a multi-step process starting from nicotine. The following protocol is based on the synthesis of a closely related analog and adapted for RJR-2429.

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocol for Synthesis

Step 1: Demethylation of Nicotine to Nornicotine

A solution of nicotine in a suitable solvent is treated with a demethylating agent, such as phosgene or its equivalent, followed by hydrolysis to yield nornicotine.

Step 2: N-Methylation of Nornicotine

Racemic nornicotine is N-methylated using a methylating agent like methyl iodide in the presence of a strong base such as n-butyllithium at low temperatures (-70°C) to produce N-methyl-nornicotine.

Step 3: Cleavage of the Pyrrolidine Ring

The pyrrolidine ring of N-methyl-nornicotine is cleaved using ethyl chloroformate. This reaction proceeds through an intermediate N-methyl-N-ethyloxycarbonyl-4-chloro-4-(3-pyridinyl)butan-1-amine.

Step 4: Elimination of HCl

The intermediate chloro-carbamate is heated under vacuum, leading to the elimination of hydrogen chloride and the formation of (E)-N-Carboethoxy-N-methyl-4-(3-pyridinyl)-3-buten-1-amine.

Step 5: Acid Hydrolysis

The N-carbamoyl group is removed by acidic hydrolysis with concentrated hydrochloric acid to yield the free base of RJR-2429, (E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine.

Step 6: Formation of the Dihydrochloride Salt

The free base of RJR-2429 is dissolved in a suitable solvent, such as ethanol, and treated with a solution of hydrochloric acid in the same solvent. The resulting precipitate of this compound is then collected by filtration and dried.

Pharmacological Characterization

RJR-2429 has been extensively characterized through a variety of in vitro assays to determine its binding affinity, selectivity, and functional activity at nAChRs.

Quantitative Pharmacological Data

| Parameter | Receptor/System | Value |

| Binding Affinity (Ki) | α4β2 nAChR (rat cortex) | 0.7 nM |

| α7 nAChR (rat hippocampus) | 10.9 nM | |

| Functional Activity (EC50) | Dopamine Release (rat striatal synaptosomes) | 2.4 nM |

| α1βγδ nAChR (PC12 cells) | 1000 nM | |

| Functional Activity (IC50) | Nicotine-induced Ion Flux (rat thalamic synaptosomes) | 154 nM |

Experimental Protocols

Radioligand Binding Assay for α4β2 nAChR

This protocol determines the binding affinity of RJR-2429 for the α4β2 nAChR subtype.

Caption: Workflow for α4β2 nAChR radioligand binding assay.

-

Receptor Source: Membranes prepared from rat cerebral cortex, a region rich in α4β2 nAChRs.

-

Radioligand: [³H]Cytisine, a high-affinity ligand for the α4β2 nAChR.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation: Rat cortical membranes are incubated with a fixed concentration of [³H]cytisine and varying concentrations of RJR-2429 for 75 minutes at 4°C.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (GF/B).

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of RJR-2429 that inhibits 50% of the specific binding of [³H]cytisine (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Synaptosomal Dopamine Release Assay

This assay measures the functional potency of RJR-2429 in stimulating dopamine release from nerve terminals.

Caption: Workflow for synaptosomal dopamine release assay.

-

Preparation: Synaptosomes (isolated nerve terminals) are prepared from rat striatum and loaded with [³H]dopamine.

-

Superfusion: The [³H]dopamine-loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.

-

Stimulation: After a baseline collection period, the synaptosomes are stimulated with various concentrations of RJR-2429.

-

Fraction Collection: Fractions of the superfusate are collected throughout the experiment.

-

Quantification: The amount of [³H]dopamine in each fraction is determined by liquid scintillation counting.

-

Data Analysis: The concentration of RJR-2429 that produces 50% of the maximal dopamine release (EC50) is calculated to determine its potency.

Mechanism of Action

RJR-2429 acts as an agonist at α4β2 nicotinic acetylcholine receptors. Binding of RJR-2429 to these ligand-gated ion channels induces a conformational change, leading to the opening of the channel pore and an influx of cations, primarily Na⁺ and Ca²⁺. This influx of positive ions results in depolarization of the neuronal membrane, which in turn triggers downstream cellular responses, such as the release of neurotransmitters like dopamine.

Caption: Signaling pathway of RJR-2429 at α4β2 nAChRs.

Conclusion

This compound is a well-characterized and potent α4β2 nicotinic acetylcholine receptor agonist. Its selective pharmacological profile makes it an invaluable tool for researchers investigating the intricacies of the cholinergic system and its role in health and disease. The synthetic route and detailed experimental protocols provided in this guide offer a solid foundation for its utilization in a variety of research applications.

RJR-2429 Dihydrochloride: A Technical Guide to a Selective α4β2 Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

RJR-2429 dihydrochloride is a potent and selective agonist for the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs), the most abundant subtype of nAChRs in the central nervous system. This technical guide provides a comprehensive overview of RJR-2429, including its binding affinity, functional activity, relevant experimental protocols, and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Quantitative Data Summary

The following tables summarize the binding affinity and functional activity of this compound at various nAChR subtypes. The data is primarily derived from the seminal work of Bencherif et al. (1998) in the Journal of Pharmacology and Experimental Therapeutics.

Table 1: Binding Affinity of RJR-2429 at Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) |

| α4β2 | [³H]Cytisine | Rat Brain Membranes | 1[1] |

| Muscle-type (α1β1γδ) | [¹²⁵I]α-Bungarotoxin | Human TE671/RD cells | >10,000 |

| Ganglionic (putative α3β4) | [³H]Nicotine | PC12 cells | >10,000 |

Kᵢ represents the inhibitory constant, a measure of binding affinity.

Table 2: Functional Activity of RJR-2429 at Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype/Assay | Parameter | Value | Efficacy (Eₘₐₓ %) |

| Human Muscle nAChR (ion flux) | EC₅₀ | 59 ± 17 nM | 110 ± 9% (vs. Nicotine) |

| PC12 cell nAChR (putative α3β4; ion flux) | EC₅₀ | 1100 ± 230 nM | 85 ± 20% (vs. Nicotine) |

| Rat Thalamic Synaptosomes (ion flux) | IC₅₀ | 154 ± 37 nM | Antagonist Activity |

| Rat Striatal Synaptosomes (dopamine release) | EC₅₀ | 2 ± 1 nM | 40% (Partial Agonist) |

EC₅₀ represents the half-maximal effective concentration. IC₅₀ represents the half-maximal inhibitory concentration. Eₘₐₓ represents the maximum efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of RJR-2429.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of RJR-2429 for different nAChR subtypes.

General Protocol (adapted from Bencherif et al., 1998):

-

Membrane Preparation:

-

Tissues (e.g., rat brain cortex) or cells expressing the nAChR subtype of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a reaction tube, the membrane preparation is incubated with a specific radioligand for the targeted nAChR subtype (e.g., [³H]Cytisine for α4β2).

-

A range of concentrations of the unlabeled test compound (RJR-2429) is added to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., nicotine).

-

The reaction is incubated to equilibrium at a specific temperature (e.g., 4°C or room temperature).

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioactivity.

-

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from competition curves.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Functional Assays (Ion Flux)

Objective: To determine the functional potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ) of RJR-2429.

General Protocol for ⁸⁶Rb⁺ Efflux Assay (adapted from Bencherif et al., 1998):

-

Cell Preparation and Loading:

-

Cells expressing the nAChR subtype of interest (e.g., TE671/RD cells for muscle-type nAChRs) are cultured to confluency.

-

The cells are loaded with the radioactive tracer ⁸⁶Rb⁺ (a potassium analog) by incubation in a loading buffer containing ⁸⁶RbCl.

-

-

Agonist/Antagonist Treatment:

-

After loading, the cells are washed to remove extracellular ⁸⁶Rb⁺.

-

For agonist activity, cells are exposed to various concentrations of RJR-2429 for a short period.

-

For antagonist activity, cells are pre-incubated with RJR-2429 before being stimulated with a known nAChR agonist (e.g., nicotine).

-

-

Quantification of Efflux:

-

The efflux of ⁸⁶Rb⁺ from the cells into the supernatant is measured by collecting the supernatant and quantifying its radioactivity using a scintillation counter.

-

The remaining radioactivity in the cells is also determined after cell lysis.

-

-

Data Analysis:

-

The percentage of ⁸⁶Rb⁺ efflux is calculated for each concentration of the test compound.

-

Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

The maximum response (Eₘₐₓ) is determined relative to a standard agonist like nicotine.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by α4β2 nAChR agonism, a typical experimental workflow for determining binding affinity, and the logical relationship of RJR-2429's selectivity.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

RJR-2429 dihydrochloride has emerged as a critical pharmacological tool for the investigation of nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels integral to synaptic transmission and cellular signaling. This potent and selective agonist, with a particular affinity for the α4β2 nAChR subtype, offers researchers a precise instrument to dissect the complex roles of these receptors in both the central and peripheral nervous systems. This in-depth technical guide provides a comprehensive overview of the primary research applications of this compound, complete with detailed experimental protocols, quantitative data summaries, and visualizations of associated signaling pathways.

Core Research Applications

The primary utility of this compound in a research setting stems from its well-characterized interaction with nAChRs. Its principal applications include:

-

Elucidation of α4β2 nAChR Function: Given its high binding affinity for the α4β2 subtype, RJR-2429 is an invaluable tool for isolating and studying the specific physiological and pathological roles of these receptors.

-

Modulation of Dopaminergic Systems: As a potent partial agonist that stimulates dopamine release, RJR-2429 is instrumental in research pertaining to reward pathways, addiction, and neurodegenerative disorders such as Parkinson's disease.

-

Investigation of Nicotinic Up-regulation: Chronic administration of RJR-2429 induces an up-regulation of high-affinity nAChR binding sites, providing a model to explore the molecular underpinnings of nicotine dependence and tolerance.

-

Analysis of Ion Flux Dynamics: Its ability to inhibit ion flux in specific neuronal populations, such as those in the thalamus, allows for detailed studies of the nuanced effects of nicotinic ligands on neuronal excitability.

-

Exploration of Peripheral Nicotinic Actions: The compound's capacity to induce smooth muscle contraction facilitates the study of nAChR function in autonomic ganglia and the gastrointestinal tract.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with various nAChR subtypes and its functional effects.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| α4β2 | 1.0 ± 0.3 nM | [1] |

| Functional Assay | Parameter | Value | Reference |

| Dopamine Release (rat striatal synaptosomes) | EC50 | 2 ± 1 nM | [1] |

| Dopamine Release (rat striatal synaptosomes) | Emax | 40% (relative to epibatidine) | [1] |

| Human Muscle nAChR Activation | EC50 | 59 ± 17 nM | [1] |

| Human Muscle nAChR Activation | Emax | 110 ± 9% (relative to nicotine) | [1] |

| PC12 Cell (putative α3β4) nAChR Activation | EC50 | 1100 ± 230 nM | [1] |

| PC12 Cell (putative α3β4) nAChR Activation | Emax | 85 ± 20% (relative to nicotine) | [1] |

| Guinea Pig Ileum Contraction | EC30 | ~2 µM | [1] |

| Nicotine-Stimulated Ion Flux (rat thalamic synaptosomes) | IC50 | 154 ± 37 nM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

nAChR Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of RJR-2429 for the α4β2 nAChR subtype.

Materials:

-

HEK293 cells stably expressing human α4 and β2 nAChR subunits

-

[³H]cytisine (radioligand)

-

This compound

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation counter

Methodology:

-

Membrane Preparation:

-

Harvest HEK293-α4β2 cells and homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]cytisine (at a final concentration approximating its Kd), and 50 µL of varying concentrations of this compound (or vehicle for total binding).

-

To determine non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., 100 µM nicotine) in separate wells.

-

Add 50 µL of the membrane preparation (typically 50-100 µg of protein) to each well to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add 4 mL of scintillation fluid to each vial, and allow them to equilibrate.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the competition binding data using a non-linear regression analysis to determine the IC50 value of RJR-2429.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Dopamine Release Assay from Rat Striatal Synaptosomes

This protocol measures the ability of RJR-2429 to stimulate the release of dopamine from presynaptic terminals.

Materials:

-

Rat striatal tissue

-

[³H]dopamine

-

Krebs-Ringer buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11.7 mM glucose, 1.3 mM CaCl₂), aerated with 95% O₂/5% CO₂

-

This compound

-

Perfusion system

-

Scintillation fluid and counter

Methodology:

-

Synaptosome Preparation:

-

Dissect rat striata and homogenize in ice-cold 0.32 M sucrose.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the supernatant at 12,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

-

[³H]Dopamine Loading:

-

Incubate the synaptosomes with [³H]dopamine (e.g., 50 nM) for 30 minutes at 37°C.

-

-

Perfusion:

-

Transfer the [³H]dopamine-loaded synaptosomes to a perfusion chamber and continuously superfuse with Krebs-Ringer buffer at a flow rate of 0.5 mL/min.

-

Collect fractions of the superfusate at regular intervals (e.g., every 2 minutes).

-

-

Stimulation:

-

After establishing a stable baseline of [³H]dopamine release, switch to a buffer containing varying concentrations of this compound for a defined period (e.g., 4 minutes).

-

Following stimulation, switch back to the drug-free buffer.

-

-

Measurement of Radioactivity:

-

Add scintillation fluid to each collected fraction and to an aliquot of the synaptosomes at the end of the experiment (to determine total remaining radioactivity).

-

Measure the radioactivity in each sample using a scintillation counter.

-

-

Data Analysis:

-

Express the radioactivity in each fraction as a percentage of the total radioactivity present in the synaptosomes at the start of the collection period.

-

Calculate the net stimulated release by subtracting the basal release from the release during drug application.

-

Plot the net stimulated release as a function of the RJR-2429 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Guinea Pig Ileum Contraction Assay

This protocol assesses the contractile effect of RJR-2429 on peripheral smooth muscle.

Materials:

-

Guinea pig ileum

-

Tyrode's solution (137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl₂, 1.1 mM MgCl₂, 0.4 mM NaH₂PO₄, 11.9 mM NaHCO₃, 5.6 mM glucose), aerated with 95% O₂/5% CO₂

-

This compound

-

Organ bath with an isometric force transducer

Methodology:

-

Tissue Preparation:

-

Isolate a segment of the guinea pig ileum and place it in oxygenated Tyrode's solution.

-

Mount a 2-3 cm segment of the ileum in an organ bath containing Tyrode's solution maintained at 37°C.

-

-

Equilibration:

-

Apply a resting tension of 1 g to the tissue and allow it to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

-

Contraction Measurement:

-

Record the isometric tension of the ileum segment.

-

Add cumulative concentrations of this compound to the organ bath, allowing the response to stabilize at each concentration before adding the next.

-

-

Data Analysis:

-

Measure the peak tension developed at each concentration of RJR-2429.

-

Express the contractile response as a percentage of the maximum contraction induced by a standard agonist (e.g., acetylcholine).

-

Plot the concentration-response curve and determine the EC30 value.

-

Signaling Pathways and Visualizations

Activation of α4β2 nAChRs by RJR-2429 initiates a cascade of intracellular signaling events, primarily triggered by the influx of cations, including Ca²⁺. While the precise downstream pathways activated by RJR-2429 are a subject of ongoing research, the following diagrams illustrate the likely signaling cascades based on the known pharmacology of α4β2 nAChR agonists.

Caption: RJR-2429-mediated dopamine release workflow.

Caption: Putative PI3K/Akt signaling cascade activated by RJR-2429.

Caption: Hypothesized MAPK/ERK pathway activation by RJR-2429.

Conclusion

This compound is a powerful and selective pharmacological agent that has significantly advanced our understanding of the α4β2 nicotinic acetylcholine receptor. Its utility in studying dopamine release, receptor up-regulation, and ion channel function makes it an indispensable tool for neuroscientists, pharmacologists, and drug discovery professionals. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to effectively employ RJR-2429 in their investigations into the multifaceted roles of nicotinic acetylcholine receptors in health and disease.

References

The Impact of RJR-2429 Dihydrochloride on Dopamine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of RJR-2429 dihydrochloride on dopamine release. RJR-2429 is a potent agonist for nicotinic acetylcholine receptors (nAChRs), demonstrating selectivity for the α4β2 and α7 subtypes. Its action on these receptors triggers a cascade of events culminating in the release of the neurotransmitter dopamine, a key modulator of reward, motivation, and motor control in the central nervous system. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with nAChRs and its effect on dopamine release.

Table 1: Binding Affinity of this compound for Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Preparation | Ki (nM) | Reference |

| α4β2 | Isolated Rat Cortex | 0.7 | [1][2][3] |

| α7 | Isolated Rat Hippocampus | 10.9 | [1][2][3] |

| α1βγδ | PC12 Cells | 1000 | [1][2][3] |

Table 2: Potency of this compound in Inducing Dopamine Release

| Parameter | Preparation | Value | Reference |

| EC50 | Isolated Rat Striatal Synaptosomes | 2.4 nM | [1][2][3] |

| EC50 | nAChR activation | 59 nM | [4] |

Signaling Pathways of RJR-2429-Induced Dopamine Release

RJR-2429 stimulates dopamine release through at least two distinct signaling pathways upon binding to α4β2 nicotinic acetylcholine receptors on dopaminergic nerve terminals.

Canonical Ionotropic Pathway

The primary and well-established mechanism involves the direct opening of the nAChR ion channel.

Metabotropic Pathway via β-arrestin1

Recent evidence suggests a secondary, metabotropic signaling cascade that is independent of ion flux. This pathway involves the recruitment of β-arrestin1 and subsequent activation of a kinase cascade.

Experimental Protocols

The following section details a synthesized, comprehensive protocol for measuring RJR-2429-induced dopamine release from isolated rat striatal synaptosomes, based on established methodologies.

Preparation of Striatal Synaptosomes

-

Tissue Dissection: Male Sprague-Dawley rats (200-250 g) are euthanized by decapitation. The brains are rapidly removed and placed in ice-cold sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4). The striata are dissected on a cold plate.

-

Homogenization: The striatal tissue is homogenized in 10 volumes of ice-cold sucrose buffer using a glass-Teflon homogenizer with 10-12 gentle strokes.

-

Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Synaptosome Isolation: The resulting supernatant (S1) is then centrifuged at 17,000 x g for 20 minutes at 4°C. The pellet (P2), containing the synaptosomes, is resuspended in a physiological salt solution (e.g., Krebs-Ringer buffer) containing 124 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 26 mM NaHCO₃, 10 mM glucose, and 2.4 mM CaCl₂, and gassed with 95% O₂/5% CO₂.

[³H]-Dopamine Release Assay (Superfusion Method)

-

Loading with [³H]-Dopamine: Synaptosomes are incubated with [³H]-dopamine (e.g., 50 nM) for 15 minutes at 37°C to allow for uptake into dopaminergic terminals.

-

Superfusion: The labeled synaptosomes are then transferred to a superfusion apparatus. This typically consists of small chambers with filters at the bottom, through which the synaptosomes are continuously perfused with pre-warmed and gassed Krebs-Ringer buffer at a constant flow rate (e.g., 0.5 mL/min).

-

Basal Release: Fractions of the superfusate are collected at regular intervals (e.g., every 2 minutes) to establish a stable baseline of spontaneous [³H]-dopamine release.

-

Stimulation: After establishing a stable baseline, the superfusion medium is switched to one containing various concentrations of this compound for a defined period (e.g., 4 minutes).

-

Washout and Depolarization: Following stimulation with RJR-2429, the synaptosomes are washed with drug-free buffer. A depolarizing stimulus, such as high potassium (e.g., 15 mM KCl), is often applied at the end of the experiment to confirm the viability and responsiveness of the synaptosomes.

-

Quantification: The radioactivity in each collected fraction is determined by liquid scintillation counting. The amount of [³H]-dopamine released is expressed as a percentage of the total radioactivity present in the synaptosomes at the time of stimulation.

Conclusion

This compound is a potent and selective agonist at α4β2 and α7 nicotinic acetylcholine receptors, leading to the robust release of dopamine from striatal nerve terminals. The mechanism of action involves both a canonical ionotropic pathway, leading to membrane depolarization and calcium-dependent exocytosis, and a more recently described metabotropic pathway mediated by β-arrestin1. The experimental protocols outlined in this guide provide a framework for the continued investigation of RJR-2429 and other nicotinic agonists in the context of dopamine neurotransmission and their potential as therapeutic agents for a variety of neurological and psychiatric disorders.

References

- 1. Characterization of nicotinic receptor-mediated [3H]dopamine release from synaptosomes prepared from mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Release of dopamine from striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacology of RJR-2429 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

RJR-2429 dihydrochloride is a potent and selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), with a particular affinity for the α4β2 subtype. This document provides a comprehensive overview of the pharmacology of RJR-2429, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action through signaling pathway diagrams. The information presented is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development, offering a consolidated resource on the pharmacological profile of this significant research compound.

Introduction

RJR-2429, chemically known as (±)-2-(3-Pyridinyl)-1-azabicyclo[2.2.2]octane, is a synthetic ligand that has been instrumental in the study of nAChRs. These receptors are ligand-gated ion channels that play a crucial role in a wide array of physiological processes within the central and peripheral nervous systems. Dysregulation of nAChR signaling has been implicated in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. As a selective agonist, RJR-2429 serves as a valuable tool for elucidating the function of specific nAChR subtypes and for the preclinical evaluation of potential therapeutic agents targeting these receptors.

Quantitative Pharmacological Data

The pharmacological activity of RJR-2429 has been characterized through various in vitro assays to determine its binding affinity and functional potency at different nAChR subtypes. The following tables summarize the key quantitative data available for this compound.

Table 1: Binding Affinity of RJR-2429 for nAChR Subtypes

| Receptor Subtype | Preparation | Radioligand | Ki (nM) |

| α4β2 | Rat Cortex | [³H]Cytisine | 1.0[1][2] |

| α7 | Rat Hippocampus | [¹²⁵I]α-Bungarotoxin | 10.9 |

Table 2: Functional Activity of RJR-2429

| Assay | Preparation | Parameter | Value (nM) |

| General nAChR Agonism | - | EC₅₀ | 59[1] |

| Dopamine Release | Rat Striatal Synaptosomes | EC₅₀ | 2.4 |

| Ion Flux Inhibition (Nicotine-Induced) | Rat Thalamic Synaptosomes | IC₅₀ | 154[2][3] |

| α1βγδ Subtype Activity | PC12 Cells | EC₅₀ | 1000[3] |

Mechanism of Action and Signaling Pathways

RJR-2429 exerts its effects by binding to and activating nAChRs. As a potent agonist at the α4β2 subtype, its primary mechanism involves the opening of the non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺ ions and subsequent neuronal depolarization. This initial event can trigger a cascade of downstream signaling pathways.

Activation of α7 nAChRs, for which RJR-2429 has a lower affinity, is also known to be coupled to various intracellular signaling cascades, often with implications for neuroprotection and inflammation.

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the putative signaling pathways activated by RJR-2429 upon binding to α4β2 and α7 nAChRs.

Experimental Protocols

Detailed experimental protocols for the determination of the pharmacological parameters of RJR-2429 are crucial for the replication and extension of these findings. While the primary literature containing the full, detailed methodologies for RJR-2429 was not accessible through the conducted searches, this section outlines the general and widely accepted protocols for the key experiments cited.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of RJR-2429 for nAChR subtypes.

-

General Protocol:

-

Tissue Preparation: Brain regions rich in the target nAChR subtype (e.g., rat cortex for α4β2, hippocampus for α7) are homogenized and centrifuged to prepare a crude membrane fraction.

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]Cytisine for α4β2, [¹²⁵I]α-Bungarotoxin for α7) at a fixed concentration and varying concentrations of the unlabeled competitor drug (RJR-2429).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of RJR-2429 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Functional Assays

Functional assays measure the biological response elicited by a compound, providing information on its potency (EC₅₀) and efficacy.

-

Objective: To determine the EC₅₀ or IC₅₀ of RJR-2429 in functional assays such as neurotransmitter release or ion flux.

-

General Protocol (Dopamine Release Assay):

-

Synaptosome Preparation: Striatal tissue is homogenized and subjected to differential centrifugation to isolate synaptosomes (nerve terminals).

-

Loading: Synaptosomes are pre-loaded with a radioactive tracer, such as [³H]dopamine.

-

Stimulation: The loaded synaptosomes are stimulated with varying concentrations of RJR-2429.

-

Measurement: The amount of released [³H]dopamine is measured by scintillation counting.

-

Data Analysis: The concentration of RJR-2429 that produces 50% of the maximal response (EC₅₀) is determined by fitting the data to a sigmoidal dose-response curve.

-

In Vivo Pharmacology

Currently, there is a limited amount of publicly available information specifically detailing the in vivo pharmacological effects of RJR-2429. Preclinical in vivo studies are essential to understand the pharmacokinetic profile (absorption, distribution, metabolism, and excretion), efficacy in animal models of disease, and potential side effects of a compound. Further research is required to fully characterize the in vivo properties of RJR-2429.

Conclusion

This compound is a well-characterized nAChR agonist with high affinity and selectivity for the α4β2 subtype. The quantitative data from in vitro studies consistently demonstrate its potent activity. The putative signaling pathways initiated by RJR-2429 at both α4β2 and α7 nAChRs highlight its potential to modulate a range of neuronal functions. While detailed, compound-specific experimental protocols and in vivo data remain to be fully elucidated from publicly accessible literature, the information compiled in this guide provides a solid foundation for researchers utilizing RJR-2429 as a pharmacological tool. Future investigations into its in vivo effects will be critical for a more complete understanding of its therapeutic potential.

References

- 1. The complexities of the cardiovascular actions of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modernizing Preclinical Drug Development: The Role of New Approach Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiovascular effects produced by nitric oxide-related drugs in the caudal ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to RJR-2429 Dihydrochloride: A Potent α4β2 Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of RJR-2429 dihydrochloride, a potent and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR). This document is intended to serve as a core resource, offering detailed data, experimental methodologies, and visual representations of its mechanism of action to support ongoing research and development efforts.

Chemical Properties and Identification

This compound, with the IUPAC name (±)-2-(3-Pyridinyl)-1-azabicyclo[2.2.2]octane dihydrochloride, is a well-characterized small molecule. Its fundamental chemical properties are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

| Property | Value |

| CAS Number | 1021418-53-0[1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₆N₂·2HCl[1][2] |

| Molecular Weight | 261.19 g/mol [1][2] |

| IUPAC Name | (±)-2-(3-Pyridinyl)-1-azabicyclo[2.2.2]octane dihydrochloride[2] |

| Synonyms | RJR-2429 (2HCl), RJR2429 dihydrochloride |

| Physical Appearance | Solid[6] |

| Storage | Desiccate at room temperature[1][5] |

| Purity | ≥98% (HPLC)[1] |

Pharmacological Profile

RJR-2429 is a potent agonist of nicotinic acetylcholine receptors (nAChRs), demonstrating marked selectivity for the α4β2 subtype, which is highly prevalent in the central nervous system. Its high affinity and functional activity at this receptor subtype underscore its utility as a pharmacological tool to investigate α4β2-mediated signaling and its physiological roles.

Binding Affinity and Functional Activity

The following table summarizes the key pharmacological parameters of this compound at various nAChR subtypes. These data highlight its selectivity for the α4β2 receptor.

| Receptor Subtype | Assay Type | Parameter | Value | Reference |

| α4β2 | Radioligand Binding (rat cortex) | Kᵢ | 1 nM[1] | Bencherif et al., 1998 |

| α7 | Radioligand Binding (rat hippocampus) | Kᵢ | 10.9 nM[7] | |

| α1βγδ (muscle) | Functional Assay | EC₅₀ | 55 nM[1] | Bencherif et al., 1998 |

| α3β4 (ganglionic) | Functional Assay | - | Putative agonist | Bencherif et al., 1998 |

| Dopamine Release (rat striatum) | Functional Assay | EC₅₀ | 2 nM[1] | Bencherif et al., 1998 |

| Ion Flux Inhibition (rat thalamus) | Functional Assay | IC₅₀ | 154 nM[1] | Bencherif et al., 1998 |

Mechanism of Action and Signaling Pathways

As an agonist at α4β2 nAChRs, RJR-2429 mimics the action of the endogenous neurotransmitter acetylcholine. Activation of these ligand-gated ion channels leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization. This ionotropic effect is the primary mechanism for fast synaptic transmission.

Furthermore, the influx of Ca²⁺ can trigger a cascade of intracellular signaling events, leading to longer-term changes in neuronal function. This can include the activation of various kinases and transcription factors, ultimately influencing processes such as neurotransmitter release and gene expression. For instance, activation of presynaptic α4β2 nAChRs is known to enhance the release of other neurotransmitters, including dopamine.

Below is a diagram illustrating the signaling pathway initiated by the binding of RJR-2429 to the α4β2 nicotinic acetylcholine receptor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for α4β2 nAChR Affinity

This protocol is adapted from standard methods for determining the binding affinity of a compound to the α4β2 nAChR using a competitive binding assay with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the α4β2 nAChR.

Materials:

-

Radioligand: [³H]Epibatidine or [³H]Cytisine (a selective α4β2 ligand).

-

Receptor Source: Rat forebrain membranes or cell lines expressing recombinant human α4β2 nAChRs.

-

Test Compound: this compound.

-

Non-specific Binding Control: Nicotine (100 µM) or another suitable nAChR agonist/antagonist at a high concentration.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

96-well microplates, glass fiber filters, cell harvester, scintillation counter, and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize rat forebrain tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard protein assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kₑ), and membrane preparation.

-

Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

-

Competition: Serial dilutions of this compound, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of RJR-2429 that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Dopamine Release Assay from Striatal Slices

This protocol describes a method to measure dopamine release from brain tissue slices, a functional consequence of nAChR activation.

Objective: To determine the potency (EC₅₀) of this compound in inducing dopamine release from rat striatal slices.

Materials:

-

Adult Sprague-Dawley rats.

-

Vibratome or tissue chopper.

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂.

-

Superfusion system.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

-

This compound.

Procedure:

-

Slice Preparation: Humanely euthanize a rat and rapidly dissect the brain. Prepare coronal slices (e.g., 300-400 µm thick) containing the striatum using a vibratome in ice-cold aCSF. Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Superfusion: Place individual striatal slices in a superfusion chamber and continuously perfuse with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min).

-

Sample Collection: Collect superfusate fractions at regular intervals (e.g., every 2-5 minutes).

-

Stimulation: After establishing a stable baseline of dopamine release, switch to aCSF containing a known concentration of this compound for a defined period.

-

Analysis: Analyze the collected superfusate fractions for dopamine content using HPLC-ED.

-

Data Analysis: Quantify the amount of dopamine in each fraction. Express the RJR-2429-evoked release as a percentage of the basal release. Construct a concentration-response curve by plotting the percentage increase in dopamine release against the logarithm of the RJR-2429 concentration. Determine the EC₅₀ value from this curve.

Ion Flux Assay in Thalamic Neurons

This protocol outlines a method to assess the effect of RJR-2429 on ion flux in neuronal preparations, which can be indicative of either agonist-induced channel opening or desensitization.

Objective: To measure the ability of this compound to inhibit nicotine-induced ion flux in rat thalamic synaptosomes, providing an IC₅₀ value.

Materials:

-

Rat thalamic tissue.

-

Synaptosome preparation buffers.

-

Fluorescent ion indicator dye (e.g., a thallium-sensitive dye as a surrogate for K⁺ flux, or a Ca²⁺ indicator).

-

Fluorescence plate reader with kinetic reading capabilities.

-

Nicotine (as the stimulating agonist).

-

This compound.

Procedure:

-

Synaptosome Preparation: Homogenize rat thalamic tissue and prepare synaptosomes using differential centrifugation.

-

Dye Loading: Incubate the synaptosomes with the fluorescent ion indicator dye according to the manufacturer's instructions.

-

Assay Setup: Add the dye-loaded synaptosomes to a 96-well plate.

-

Pre-incubation: Add varying concentrations of this compound to the wells and pre-incubate for a short period.

-

Stimulation and Measurement: Place the plate in the fluorescence plate reader. Initiate the kinetic read and then add a solution of nicotine to all wells to stimulate ion flux.

-

Data Analysis: Measure the change in fluorescence over time. The rate or peak of the fluorescence change is proportional to the ion flux. Calculate the percentage inhibition of the nicotine-induced fluorescence signal at each concentration of RJR-2429. Plot the percentage inhibition against the logarithm of the RJR-2429 concentration and determine the IC₅₀ value.

Chemical Synthesis

The synthesis of (±)-2-(3-pyridinyl)-1-azabicyclo[2.2.2]octane (the free base of RJR-2429) has been described by Bhatti et al. (2008). A general synthetic scheme is presented below. The dihydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid.

For a detailed, step-by-step synthetic procedure, including reaction conditions, purification methods, and characterization data, readers are directed to the primary literature.

Conclusion

This compound is a valuable pharmacological tool for the study of α4β2 nicotinic acetylcholine receptors. Its high potency and selectivity make it an ideal ligand for elucidating the role of this receptor subtype in various physiological and pathological processes. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the α4β2 nAChR.

References

- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane, 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane, and 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane, a class of potent nicotinic acetylcholine receptor-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. landrylab.com [landrylab.com]

Selectivity Profile of RJR-2429 for Nicotinic Acetylcholine Receptor (nAChR) Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RJR-2429 is a potent agonist for nicotinic acetylcholine receptors (nAChRs), demonstrating a high affinity and selectivity for the α4β2 subtype. This technical guide provides a comprehensive overview of the selectivity profile of RJR-2429, based on available quantitative data. It also details the standard experimental protocols utilized for determining the binding and functional activity of ligands at nAChR subtypes and outlines the general signaling pathways associated with nAChR activation. This document is intended to serve as a foundational resource for researchers engaged in the study of nAChR pharmacology and the development of subtype-selective ligands.

Data Presentation: Quantitative Selectivity Profile of RJR-2429

| Subtype | Ligand | Parameter | Value (nM) |

| α4β2 | RJR-2429 | Ki | 1 |

| α4β2 | RJR-2429 | EC50 | 59 |

Note: The EC50 value is for agonist activity. The specific functional assay context for this value is not detailed in the available literature.

Experimental Protocols

The characterization of a compound's selectivity profile for nAChR subtypes involves a combination of binding and functional assays. The following are detailed methodologies for key experiments typically employed in this process.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of an unlabeled test compound (e.g., RJR-2429) to displace a radiolabeled ligand with known affinity for a specific nAChR subtype.

a. Receptor Preparation:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured and stably transfected with the cDNAs encoding the subunits of the desired human nAChR subtype (e.g., α4 and β2).

-

Membrane Preparation: Cells are harvested, homogenized in a cold buffer solution, and centrifuged to pellet the cell membranes. The membrane pellet is then washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

b. Assay Procedure:

-

A fixed concentration of a suitable radioligand (e.g., [³H]epibatidine or [³H]cytisine for α4β2 nAChRs) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (RJR-2429) are added to compete for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., nicotine).

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

c. Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Calcium Imaging

Functional assays measure the cellular response to receptor activation. Calcium imaging is a common method for assessing the function of ligand-gated ion channels like nAChRs, which are permeable to Ca²⁺.

a. Cell Preparation:

-

Cells expressing the nAChR subtype of interest are plated in multi-well plates suitable for fluorescence imaging.

-

The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.

b. Assay Procedure:

-

The baseline fluorescence of the cells is measured using a fluorescence plate reader or a high-content imaging system.

-

The test compound (RJR-2429) is added to the wells at various concentrations.

-

The change in fluorescence intensity over time is recorded. An increase in fluorescence indicates an influx of calcium and thus, receptor activation (agonist activity).

-

To test for antagonist activity, cells are pre-incubated with the test compound before the addition of a known nAChR agonist. A reduction in the agonist-induced fluorescence signal indicates antagonism.

c. Data Analysis:

-

The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F₀) to give ΔF/F₀.

-

For agonists, the concentration-response curve is plotted, and the EC50 (the concentration that produces 50% of the maximal response) is determined.

-

For antagonists, the IC50 (the concentration that inhibits 50% of the agonist-induced response) is calculated.

Signaling Pathways

Activation of nAChRs by an agonist like RJR-2429 initiates a cascade of intracellular signaling events, primarily triggered by the influx of cations, including Na⁺ and Ca²⁺. While specific downstream signaling pathways for RJR-2429 have not been explicitly detailed in the literature, the following diagram illustrates the general signaling pathways known to be activated by nAChRs, particularly the α4β2 and α7 subtypes.

The initial depolarization caused by cation influx can activate voltage-gated calcium channels (VGCCs), leading to a further increase in intracellular Ca²⁺. This elevation in cytoplasmic calcium is a critical second messenger that can activate a variety of downstream signaling cascades.

Key Downstream Signaling Cascades:

-

PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and proliferation.

-

MAPK/ERK Pathway: Activation of this pathway is often linked to changes in gene expression, neuronal plasticity, and survival. It can lead to the phosphorylation of transcription factors like CREB.

-

JAK2/STAT3 Pathway: This pathway is also involved in regulating gene expression related to cell survival and inflammation.

-

CREB (cAMP response element-binding protein): A transcription factor that, upon phosphorylation, can modulate the expression of genes involved in neuronal plasticity, learning, and memory.

Conclusion

RJR-2429 is a potent and highly selective agonist for the α4β2 nicotinic acetylcholine receptor subtype. The available data, summarized in this guide, provide a clear indication of its high affinity for this specific receptor. While a comprehensive selectivity profile across all nAChR subtypes is not publicly available, the existing information strongly suggests a significant degree of selectivity. The detailed experimental protocols and the general overview of nAChR signaling pathways provided herein offer a valuable resource for researchers working to further elucidate the pharmacological properties of RJR-2429 and other nAChR ligands. Future studies are warranted to obtain a more complete quantitative selectivity profile and to investigate the specific downstream signaling cascades modulated by RJR-2429, which will be critical for a full understanding of its therapeutic potential.

In Vitro Characterization of RJR-2429 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RJR-2429 dihydrochloride is a potent and selective ligand for nicotinic acetylcholine receptors (nAChRs), demonstrating a complex pharmacological profile with varying effects across different nAChR subtypes. This document provides a comprehensive overview of the initial in vitro characterization of RJR-2429, summarizing its binding affinity, functional activity at various nAChR subtypes, and its effects on neurotransmitter release. Detailed experimental protocols for the key assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Binding Affinity Profile

RJR-2429 exhibits a high affinity for the α4β2 nAChR subtype, a key receptor in the central nervous system. The binding affinity has been primarily determined through radioligand binding assays.

Table 1: Binding Affinity of RJR-2429 at the α4β2 Nicotinic Acetylcholine Receptor

| Parameter | Value (nM) | Radioligand | Tissue Source |

| Ki | 1.0 ± 0.3 | [3H]Cytisine | Rat Brain Membranes |

Functional Activity Profile

The functional activity of RJR-2429 has been assessed across a range of nAChR subtypes, revealing a mixed agonist/antagonist profile.

Table 2: Functional Activity of RJR-2429 at Various Nicotinic Acetylcholine Receptor Subtypes

| Assay | Receptor Subtype | Cell/Tissue Type | Parameter | Value |

| Ion Flux | α4β2-like | Rat Thalamic Synaptosomes | IC50 (vs. Nicotine) | 154 ± 37 nM |

| Dopamine Release | nAChRs mediating dopamine release | Rat Striatal Synaptosomes | EC50 | 2 ± 1 nM |

| Emax | 40% (relative to epibatidine) | |||

| Receptor Activation | Human Muscle nAChR | TE-671 cells | EC50 | 59 ± 17 nM |

| Emax | 110 ± 9% (vs. Nicotine) | |||

| Receptor Activation | Putative α3β4 | PC12 cells | EC50 | 1100 ± 230 nM |

| Emax | 85 ± 20% (vs. Nicotine) | |||

| Ileum Contraction | Ganglionic nAChRs | Guinea Pig Ileum | EC30 | ~2 µM |

Experimental Protocols

Radioligand Binding Assay ([3H]Cytisine)

This protocol outlines a typical procedure for determining the binding affinity of RJR-2429 to α4β2 nAChRs in rat brain membranes using [3H]cytisine as the radioligand.

Materials:

-

Rat brain tissue

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2

-

[3H]Cytisine

-

This compound

-

Non-specific binding control (e.g., (-)-Nicotine)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Dissect and homogenize rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay like the Bradford method).

-

-

Binding Reaction:

-

In a 96-well plate, add assay buffer, the membrane preparation, [3H]cytisine (at a concentration near its Kd), and varying concentrations of RJR-2429.

-

For total binding, omit RJR-2429. For non-specific binding, add a high concentration of a competing ligand like (-)-nicotine.

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of the RJR-2429 concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]cytisine and Kd is its dissociation constant.

-

Functional Ion Flux Assay (86Rb+ Efflux)

This protocol describes a common method to assess the functional activity of RJR-2429 as an antagonist of nAChR-mediated ion flux in rat thalamic synaptosomes, using the radioactive tracer 86Rb+ as a substitute for K+.

Materials:

-

Rat thalamic tissue

-

Synaptosome Preparation Buffer: Sucrose solution (e.g., 0.32 M)

-

Loading Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 86RbCl

-

Wash Buffer: KRH buffer

-

Stimulation Buffer: KRH buffer containing a stimulating agent (e.g., nicotine) and varying concentrations of RJR-2429

-

Scintillation fluid and counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize rat thalamic tissue in ice-cold sucrose solution.

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at a higher speed to pellet the synaptosomes.

-

Resuspend the synaptosome pellet in KRH buffer.

-

-

Loading with 86Rb+:

-

Incubate the synaptosomes in loading buffer containing 86RbCl for a specified time (e.g., 30-60 minutes) to allow for uptake of the radioactive tracer.

-

-

Assay:

-

Dispense the loaded synaptosomes into a 96-well filter plate.

-

Wash the synaptosomes with wash buffer to remove extracellular 86Rb+.

-

Add stimulation buffer containing a fixed concentration of nicotine and varying concentrations of RJR-2429 to the wells.

-

Incubate for a short period (e.g., 2-5 minutes) to allow for receptor activation and 86Rb+ efflux.

-

Terminate the assay by rapid filtration and washing with ice-cold wash buffer.

-

-

Measurement and Analysis:

-

Measure the amount of 86Rb+ remaining in the synaptosomes on the filter paper using a scintillation counter.

-

Calculate the percentage of 86Rb+ efflux for each concentration of RJR-2429.

-

Plot the percentage of inhibition of nicotine-stimulated efflux as a function of RJR-2429 concentration to determine the IC50 value.

-

Dopamine Release Assay

This protocol provides a general method for measuring the effect of RJR-2429 on dopamine release from rat striatal synaptosomes.

Materials:

-

Rat striatal tissue

-

Synaptosome preparation buffers

-

[3H]Dopamine

-

Perfusion buffer

-

High K+ stimulation buffer

-

This compound

-

Scintillation fluid and counter

Procedure:

-

Synaptosome Preparation: Prepare synaptosomes from rat striatum as described in the ion flux assay protocol.

-

Loading with [3H]Dopamine: Incubate the synaptosomes with [3H]dopamine to allow for its uptake into dopaminergic nerve terminals.

-

Superfusion:

-

Transfer the loaded synaptosomes to a superfusion chamber.

-

Continuously perfuse the synaptosomes with buffer to establish a stable baseline of [3H]dopamine release.

-

Collect fractions of the perfusate at regular intervals.

-

-

Stimulation:

-

Switch to a perfusion buffer containing varying concentrations of RJR-2429 for a set period.

-

Alternatively, to assess partial agonist activity, stimulate with a high concentration of K+ in the presence and absence of RJR-2429.

-

-

Measurement and Analysis:

-

Measure the radioactivity in the collected fractions using a scintillation counter.

-

Calculate the amount of [3H]dopamine released in each fraction.

-

Plot the dopamine release as a function of RJR-2429 concentration to determine the EC50 and Emax values.

-

Signaling Pathways

Activation of nAChRs by agonists like RJR-2429 can initiate a cascade of intracellular signaling events. While the specific downstream pathways activated by RJR-2429 have not been fully elucidated, nAChR activation is generally known to couple to pathways involved in cell survival, proliferation, and synaptic plasticity.

Conclusion

This compound is a valuable pharmacological tool for studying the role of α4β2 and other nAChRs in the central nervous system. Its high affinity and mixed efficacy profile make it a compound of interest for investigating the complex modulation of cholinergic signaling. The experimental protocols and data presented in this guide provide a foundational understanding of the in vitro pharmacology of RJR-2429, which can inform future research into its potential therapeutic applications. Further studies are warranted to fully delineate its downstream signaling effects and in vivo functional consequences.

An In-Depth Technical Guide to Exploratory Studies Using RJR-2429 Dihydrochloride in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Introduction

RJR-2429 dihydrochloride, also widely known by its research name Sazetidine-A, is a potent and selective ligand for nicotinic acetylcholine receptors (nAChRs), with a particularly high affinity for the α4β2 subtype.[1][2] This compound has garnered significant interest in the field of neuroscience for its unique pharmacological profile, which differs from classical nicotinic agonists and antagonists. Initially characterized as a "silent desensitizer," subsequent research has revealed a more complex mechanism of action, including partial agonism that is dependent on the stoichiometry of the α4β2 receptor.[3][4][5][6] This technical guide provides a comprehensive overview of RJR-2429, summarizing key quantitative data, detailing experimental protocols for its use, and visualizing its proposed signaling pathways and experimental workflows.

Pharmacological Profile

RJR-2429 exhibits a high binding affinity and selectivity for the α4β2 nAChR subtype. Its unique interaction with this receptor has made it a valuable tool for dissecting the roles of nAChR activation and desensitization in various physiological and pathological processes.

Binding Affinity

Quantitative data from radioligand binding assays demonstrate the high affinity and selectivity of RJR-2429 for the α4β2 nAChR. The following table summarizes the binding affinities (Ki) of RJR-2429 for various nAChR subtypes.

| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Reference |

| α4β2 | [³H]epibatidine | ~0.5 | Human | [2] |

| α3β4 | [³H]epibatidine | ~12,000 | Human | [2] |

| α4β2 / α3β4 ratio | ~24,000 | [2] |

Functional Activity

The functional activity of RJR-2429 at the α4β2 nAChR is notably dependent on the receptor's subunit stoichiometry. There are two primary stoichiometries of the α4β2 receptor found in the brain: (α4)₂(β2)₃, which has a high sensitivity to acetylcholine, and (α4)₃(β2)₂, which has a lower sensitivity.

| Receptor Stoichiometry | Agonist Efficacy (relative to Acetylcholine) | Reference |

| (α4)₂(β2)₃ | Full agonist | [3][5] |

| (α4)₃(β2)₂ | ~6% efficacy (partial agonist) | [3][5] |

RJR-2429 also potently desensitizes α4β2 nAChRs. Pre-incubation of receptors with RJR-2429 for 10 minutes potently blocks nicotine-stimulated α4β2 nAChR function with an IC₅₀ of approximately 30 nM.[2] This desensitizing effect is thought to be a key component of its mechanism of action in vivo.[4]

Experimental Protocols

This section details common experimental methodologies used in the exploratory study of RJR-2429 in neuroscience research.

Radioligand Binding Assay

Radioligand binding assays are crucial for determining the affinity and selectivity of compounds like RJR-2429 for their target receptors.

Objective: To determine the binding affinity (Kᵢ) of RJR-2429 for nAChR subtypes.

Materials:

-

Cell membranes expressing the nAChR subtype of interest (e.g., from HEK cells)

-

Radioligand (e.g., [³H]epibatidine)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer.

-

Competition Binding: In a 96-well plate, incubate a fixed concentration of the radioligand (e.g., [³H]epibatidine) with varying concentrations of RJR-2429 and the prepared cell membranes.

-